Rojo de etilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ethyl red has a wide range of applications in scientific research:

Analytical Chemistry: Used as a pH indicator in titrations and other analytical procedures.

Biochemistry: Employed in enzyme assays and other biochemical tests to monitor pH changes.

Microbiology: Utilized in culture media to indicate pH changes resulting from microbial activity.

Industrial Applications: Used in the production of optical materials, photoresists, flexible electronic circuitry, adhesives, and textiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl red is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt is then coupled with N,N-diethylaniline in an alkaline medium to form ethyl red.

Industrial Production Methods: In industrial settings, the synthesis of ethyl red follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .

Types of Reactions:

Acid-Base Reactions: Ethyl red undergoes color changes in response to pH variations, making it an effective pH indicator.

Oxidation and Reduction: As an azo compound, ethyl red can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions:

Acid-Base Reactions: Ethyl red is used in aqueous solutions where the pH is adjusted using acids or bases.

Oxidation and Reduction: Specific oxidizing or reducing agents can be used, but these reactions are not typically employed in standard applications.

Major Products Formed:

Acid-Base Reactions: The primary product is the color change observed in the indicator solution.

Oxidation and Reduction: Depending on the reagents used, various by-products may form, but these are not commonly studied

Mecanismo De Acción

Ethyl red functions as a pH indicator through a mechanism involving protonation and deprotonation. In acidic conditions, the compound exists in its protonated form, which is red. As the pH increases, deprotonation occurs, resulting in a yellow color. This color change is due to the structural changes in the molecule that affect its light absorption properties .

Comparación Con Compuestos Similares

Methyl Red: Another azo dye with a similar structure but different pH range (4.4 to 6.2).

Phenolphthalein: A pH indicator that changes color in a different pH range (8.2 to 10.0).

Bromothymol Blue: An indicator with a pH range of 6.0 to 7.6.

Uniqueness of Ethyl Red: Ethyl red is unique due to its specific pH range and color transition, making it particularly useful for applications requiring precise pH measurements in the range of 4.2 to 6.5. Its stability and ease of use also contribute to its widespread application in various fields .

Actividad Biológica

Ethyl red, a synthetic azo dye, is primarily known for its application as a pH indicator and in various biological assays. This article explores its biological activity, including its interactions with microorganisms, potential toxicity, and applications in research.

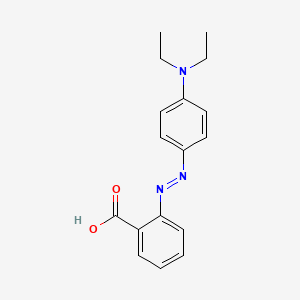

Ethyl red, chemically known as 2-(2-ethoxy-1-naphthyl) azo-4-methylphenol, exhibits distinct spectral properties that make it useful in various applications. Its molecular structure is characterized by an azo group (-N=N-) linking two aromatic rings. The absorption spectrum of ethyl red shows significant peaks in the visible region, particularly around 502.5 nm, indicating its utility as a dye in biological systems and photonic applications .

Biological Activity Overview

Ethyl red has demonstrated various biological activities, including antimicrobial properties and effects on cellular processes. Below are key findings from recent studies:

Antimicrobial Properties

- Microbial Degradation : Research has shown that certain bacterial strains can degrade ethyl red, indicating potential for bioremediation applications. For instance, Burkholderia multivorans CCA53 has been identified as effective in degrading ethyl red under laboratory conditions .

- Toxicity to Microorganisms : Ethyl red exhibits inhibitory effects on the growth of various microorganisms. A study indicated that ethyl red could inhibit the proliferation of venous cells and has been associated with cytotoxic effects at higher concentrations .

Ethyl red's electrochemical properties have been investigated for applications in dye-sensitized solar cells (DSSCs). The compound's onset oxidation potential was measured at 0.06 V, suggesting its suitability as a sensitizer due to its favorable electronic properties .

Case Study 1: Efficacy Against Bacteria

A study evaluated the effectiveness of ethyl red against Staphylococcus aureus and Escherichia coli. The results indicated that ethyl red inhibited bacterial growth at concentrations above 100 µg/mL, with varying degrees of effectiveness depending on the bacterial strain.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

Case Study 2: Photochemical Applications

In another study focusing on the photochemical properties of ethyl red when doped with TiO₂, it was found that the dye retained its absorption characteristics while enhancing photocatalytic activity. The interaction between ethyl red and TiO₂ significantly improved the dye's stability and performance in solar energy applications .

Toxicological Considerations

Ethyl red has raised concerns regarding its potential carcinogenicity. While some studies indicate cytotoxic effects on specific cell lines, comprehensive assessments are necessary to evaluate its safety for prolonged exposure or therapeutic use. Regulatory agencies have highlighted the need for further research to establish safe usage limits in various applications.

Propiedades

IUPAC Name |

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRCDTRQDHMTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001038547 | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76058-33-8 | |

| Record name | Ethyl Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76058-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethyl Red?

A1: Ethyl Red (C15H15N3O2) has a molecular weight of 269.30 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Ethyl Red?

A2: Researchers utilize various techniques, including UV-Vis spectroscopy, Resonance Raman spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), to study Ethyl Red. [, , ]

Q3: What spectral shifts are observed when Ethyl Red interacts with acidic sites?

A3: Resonance Raman spectroscopy reveals the protonation of Ethyl Red upon interaction with Brønsted acidic sites on surfaces like silica, silica-alumina, and γ-alumina. This protonation leads to characteristic shifts in the Raman spectra. [, , ]

Q4: How is Ethyl Red employed in photocatalysis?

A4: Ethyl Red serves as a model pollutant in photocatalytic degradation studies, evaluating the efficiency of photocatalysts like titanium dioxide (TiO2) under UV irradiation. []

Q5: Can Ethyl Red function as a sensitizer in DSSCs?

A5: While Ethyl Red has been investigated for DSSC applications, studies suggest that Carminic Acid exhibits superior performance due to factors like higher adsorption on TiO2, larger driving force for dye regeneration, and longer excited state lifetime. []

Q6: What structural features influence Ethyl Red's adsorption onto TiO2?

A6: The position of the carboxylic acid anchoring group significantly affects adsorption. For instance, para-ethyl red (p-ER) adsorbs effectively onto TiO2, while ortho-ethyl red (o-ER) exhibits negligible adsorption due to steric hindrance caused by the proximity of the carboxylic acid group to the azo group. []

Q7: How does solvent polarity influence Ethyl Red's adsorption onto TiO2?

A7: The adsorption strength of p-ER onto TiO2 is enhanced in aprotic solvents with higher polarity. This is attributed to the higher specific solvation energy of these solvents, leading to a greater energetic gain upon dye adsorption. []

Q8: What is the adsorption behavior of Ethyl Red in protic solvents on TiO2?

A8: In protic solvents, p-ER does not directly adsorb onto the TiO2 surface. Instead, it interacts with the solvent layer surrounding the TiO2 particles. This difference is attributed to the stronger interaction of protic solvents with the TiO2 surface. []

Q9: What nonlinear optical properties does Ethyl Red exhibit?

A9: Ethyl Red demonstrates significant nonlinear optical properties, including nonlinear refraction and nonlinear absorption. Researchers have measured its nonlinear refractive index (n2) at different wavelengths. [, , ]

Q10: What potential applications do Ethyl Red's nonlinear optical properties enable?

A10: The strong nonlinearity of Ethyl Red makes it promising for applications in all-optical switching devices and optical limiting materials. It has shown the ability to modulate light transmission and limit the intensity of incident light. [, , , , , ]

Q11: What is known about the biodegradation of Ethyl Red?

A12: Research indicates that the bacterium Burkholderia multivorans CCA53 can effectively degrade Ethyl Red. Optimization of culture conditions, including the use of rice straw hydrolysate as a growth medium, significantly enhances the degradation efficiency. []

Q12: How do linear-isomaltomegalosaccharides (L-IMS) affect Ethyl Red solubility and biodegradation?

A13: L-IMS, a type of carbohydrate, enhances the solubility of Ethyl Red, potentially facilitating its biodegradation. Studies suggest that L-IMS exhibits a different mechanism for solubility enhancement compared to β-cyclodextrin. [, ]

Q13: How is Ethyl Red used in analytical chemistry?

A14: Ethyl Red serves as an indicator in spectrophotometric methods for determining the concentration of compounds like Sibutramine Hydrochloride. Its color change in response to pH changes makes it a useful indicator in acid-base titrations. [, ]

Q14: What method is used to determine the cation exchange capacity of acidic soils?

A15: A rapid analysis method utilizes ammonium acetate-1,2-diaminocyclohexanetetraacetic acid to extract exchangeable cations from acidic soils. The exchange acidity is then determined spectrophotometrically using Ethyl Red. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.